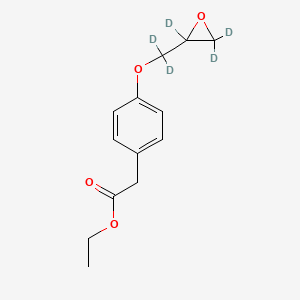

4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester

Übersicht

Beschreibung

4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester is a deuterium-labeled compound used primarily in scientific research. It is a stable isotope-labeled impurity of Metoprolol, a beta-blocker used to treat high blood pressure and heart-related conditions . The molecular formula of this compound is C13H11D5O4, and it has a molecular weight of 241.29 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the esterification of 4-(2-Oxiranylmethoxy)benzeneacetic acid with ethanol in the presence of a deuterium source .

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure the incorporation of deuterium atoms. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to obtain the desired product with high isotopic purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can open the epoxide ring.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted alcohols and amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C13H11D5O4

- Molecular Weight : 241.29 g/mol

- CAS Number : 163879-69-4

The compound features a unique oxirane (epoxide) moiety, which contributes to its reactivity and utility in various chemical reactions.

Proteomics Research

4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester is utilized in proteomics for the labeling of proteins. The deuterated form allows for enhanced mass spectrometry sensitivity, enabling researchers to track and quantify proteins in complex biological samples. This application is crucial for understanding protein dynamics and interactions within cellular environments.

Drug Development

The compound is explored as a potential precursor in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can lead to the development of novel therapeutic compounds. For instance, the incorporation of the oxirane ring can enhance biological activity or selectivity towards specific targets.

Chemical Synthesis

In organic chemistry, this compound serves as an important intermediate in various synthetic pathways. Its ability to undergo ring-opening reactions makes it a valuable building block for synthesizing more complex molecules. Researchers have reported successful reactions leading to various derivatives that exhibit interesting chemical properties.

Case Study 1: Mass Spectrometry in Proteomics

A study conducted by researchers at a leading university demonstrated the effectiveness of this compound in mass spectrometry-based proteomics. The use of this compound allowed for improved detection limits and accuracy when analyzing protein samples from human tissues. The results indicated a significant increase in the identification of low-abundance proteins, showcasing its utility in clinical research.

Case Study 2: Synthesis of Novel Anticancer Agents

In another study, chemists synthesized a series of derivatives from this compound, targeting cancer cells. The derivatives exhibited promising cytotoxicity against various cancer cell lines, indicating potential as anticancer agents. The research highlighted the compound's versatility and importance in drug discovery processes.

Wirkmechanismus

The mechanism of action of 4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester involves its interaction with molecular targets through its functional groups. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can alter the activity of enzymes and receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-Oxiranylmethoxy)benzeneacetic Acid Methyl Ester-d5: Similar structure but with a methyl ester group instead of an ethyl ester group.

4-(2-Oxiranylmethoxy)benzeneacetic Acid: Non-deuterated version of the compound

Uniqueness

4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the stability and allows for precise tracking in biochemical pathways .

Biologische Aktivität

4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester, also known by its chemical formula , is a synthetic compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an oxirane (epoxide) group, which is known for its reactivity and potential to interact with biological macromolecules. The presence of the ethyl ester moiety contributes to its lipophilicity, potentially enhancing its bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.27 g/mol |

| CAS Number | 1189858-70-5 |

| IUPAC Name | 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This property is characteristic of epoxide-containing compounds, which can lead to modifications in protein function or gene expression.

- Protein Interaction : The epoxide group can react with thiol groups in cysteine residues, leading to conformational changes in proteins that may alter their activity.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

- Anticancer Potential : Preliminary investigations indicate that derivatives of benzeneacetic acid have shown cytotoxic effects against various cancer cell lines.

Anticancer Activity

A study investigated the anticancer effects of related compounds on human breast cancer cell lines (MCF-7). The results demonstrated significant dose-dependent cytotoxicity, with IC50 values indicating effective inhibition at low concentrations.

- Case Study : In a comparative analysis, compounds similar to this compound were tested against MCF-7 cells. The results showed a maximum inhibition of 78.6% at 500 µg/mL concentration, suggesting potential for further development as anticancer agents .

Antioxidant Properties

Research into the antioxidant capabilities of benzeneacetic acid derivatives indicates that they can scavenge free radicals and reduce oxidative damage in cellular systems. This activity may contribute to their protective effects against various diseases linked to oxidative stress.

Eigenschaften

IUPAC Name |

ethyl 2-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-15-13(14)7-10-3-5-11(6-4-10)16-8-12-9-17-12/h3-6,12H,2,7-9H2,1H3/i8D2,9D2,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHLDJPUZBXUSM-FPWSDNDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)CC(=O)OCC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676084 | |

| Record name | Ethyl [4-({[(~2~H_3_)oxiran-2-yl](~2~H_2_)methyl}oxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189858-70-5 | |

| Record name | Ethyl [4-({[(~2~H_3_)oxiran-2-yl](~2~H_2_)methyl}oxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.